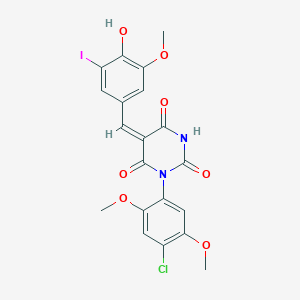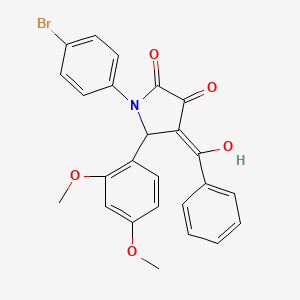
N~1~-(2-bromophenyl)-N~2~-(4-chlorophenyl)-N~2~-(phenylsulfonyl)glycinamide
Übersicht
Beschreibung
N~1~-(2-bromophenyl)-N~2~-(4-chlorophenyl)-N~2~-(phenylsulfonyl)glycinamide, also known as BPPG, is a compound that has gained significant attention in scientific research due to its potential applications in the field of medicine. This compound belongs to the family of sulfonylurea compounds, which are known for their ability to regulate blood sugar levels in patients with diabetes.
Wirkmechanismus
The mechanism of action of N~1~-(2-bromophenyl)-N~2~-(4-chlorophenyl)-N~2~-(phenylsulfonyl)glycinamide involves the activation of the sulfonylurea receptor (SUR) on pancreatic beta cells. This activation leads to the closure of ATP-sensitive potassium channels, which results in the depolarization of the cell membrane and the subsequent release of insulin. N~1~-(2-bromophenyl)-N~2~-(4-chlorophenyl)-N~2~-(phenylsulfonyl)glycinamide has also been shown to have an effect on the activity of ion channels and transporters in the brain, which may contribute to its potential applications in the treatment of neurodegenerative disorders.
Biochemical and Physiological Effects
N~1~-(2-bromophenyl)-N~2~-(4-chlorophenyl)-N~2~-(phenylsulfonyl)glycinamide has been shown to have a number of biochemical and physiological effects. In addition to its ability to regulate blood sugar levels, N~1~-(2-bromophenyl)-N~2~-(4-chlorophenyl)-N~2~-(phenylsulfonyl)glycinamide has also been shown to have anti-inflammatory and antioxidant properties. N~1~-(2-bromophenyl)-N~2~-(4-chlorophenyl)-N~2~-(phenylsulfonyl)glycinamide has been shown to reduce the production of pro-inflammatory cytokines and to increase the activity of antioxidant enzymes in animal models.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of N~1~-(2-bromophenyl)-N~2~-(4-chlorophenyl)-N~2~-(phenylsulfonyl)glycinamide for lab experiments is its specificity for the sulfonylurea receptor. This specificity allows researchers to study the effects of N~1~-(2-bromophenyl)-N~2~-(4-chlorophenyl)-N~2~-(phenylsulfonyl)glycinamide on insulin release without the confounding effects of other compounds. However, one limitation of N~1~-(2-bromophenyl)-N~2~-(4-chlorophenyl)-N~2~-(phenylsulfonyl)glycinamide is its low solubility in water, which can make it difficult to administer in certain experimental settings.
Zukünftige Richtungen
There are a number of future directions for research on N~1~-(2-bromophenyl)-N~2~-(4-chlorophenyl)-N~2~-(phenylsulfonyl)glycinamide. One area of research is the development of more effective synthesis methods for N~1~-(2-bromophenyl)-N~2~-(4-chlorophenyl)-N~2~-(phenylsulfonyl)glycinamide. Another area of research is the investigation of the potential applications of N~1~-(2-bromophenyl)-N~2~-(4-chlorophenyl)-N~2~-(phenylsulfonyl)glycinamide in the treatment of neurodegenerative disorders. Finally, further research is needed to fully understand the biochemical and physiological effects of N~1~-(2-bromophenyl)-N~2~-(4-chlorophenyl)-N~2~-(phenylsulfonyl)glycinamide and to identify any potential side effects or limitations of its use.
Wissenschaftliche Forschungsanwendungen
N~1~-(2-bromophenyl)-N~2~-(4-chlorophenyl)-N~2~-(phenylsulfonyl)glycinamide has been extensively studied for its potential applications in the treatment of various diseases. One of the most promising applications of N~1~-(2-bromophenyl)-N~2~-(4-chlorophenyl)-N~2~-(phenylsulfonyl)glycinamide is in the treatment of diabetes. N~1~-(2-bromophenyl)-N~2~-(4-chlorophenyl)-N~2~-(phenylsulfonyl)glycinamide has been shown to stimulate the release of insulin from pancreatic beta cells, which can help to regulate blood sugar levels in diabetic patients. In addition, N~1~-(2-bromophenyl)-N~2~-(4-chlorophenyl)-N~2~-(phenylsulfonyl)glycinamide has also been investigated for its potential applications in the treatment of cancer, Alzheimer's disease, and other neurodegenerative disorders.
Eigenschaften
IUPAC Name |
2-[N-(benzenesulfonyl)-4-chloroanilino]-N-(2-bromophenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16BrClN2O3S/c21-18-8-4-5-9-19(18)23-20(25)14-24(16-12-10-15(22)11-13-16)28(26,27)17-6-2-1-3-7-17/h1-13H,14H2,(H,23,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IWPFAIMUYWZCKH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)(=O)N(CC(=O)NC2=CC=CC=C2Br)C3=CC=C(C=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16BrClN2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
479.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-bromophenyl)-N~2~-(4-chlorophenyl)-N~2~-(phenylsulfonyl)glycinamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![4-acetyl-3-hydroxy-5-phenyl-1-[3-(trifluoromethyl)phenyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B3920215.png)
![N-{4-[2-(4-bromophenoxy)ethoxy]-3-chloro-5-ethoxybenzylidene}-4H-1,2,4-triazol-4-amine](/img/structure/B3920226.png)
![N'-[(4-bromobenzoyl)oxy]-4-chlorobenzenecarboximidamide](/img/structure/B3920229.png)
![N-{2-[2-(2-chlorobenzylidene)hydrazino]-2-oxoethyl}-N-(2,5-dimethylphenyl)-4-methylbenzenesulfonamide](/img/structure/B3920233.png)
![methyl 4-[5-({methyl[3-(1H-pyrazol-1-yl)benzyl]amino}methyl)-1,2,4-oxadiazol-3-yl]benzoate](/img/structure/B3920240.png)


![2-[4-(2-{[(4-methylphenyl)thio]acetyl}carbonohydrazonoyl)phenoxy]-N-(1-phenylethyl)acetamide](/img/structure/B3920279.png)
![(3S*,4S*)-4-(1,3-benzodioxol-5-yl)-1-{[5-(hydroxymethyl)-2-furyl]methyl}piperidin-3-ol](/img/structure/B3920282.png)
![4-benzoyl-5-(4-chlorophenyl)-3-hydroxy-1-[3-(1H-imidazol-1-yl)propyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B3920287.png)
![ethyl 2-(2,4-dimethoxybenzylidene)-5-(4-fluorophenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B3920291.png)

![4-[3-(4-chlorobenzoyl)-4-hydroxy-2-(4-nitrophenyl)-5-oxo-2,5-dihydro-1H-pyrrol-1-yl]butanoic acid](/img/structure/B3920305.png)
![1-(3-fluorophenyl)-5-[(1,2,5-trimethyl-1H-pyrrol-3-yl)methylene]-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B3920313.png)